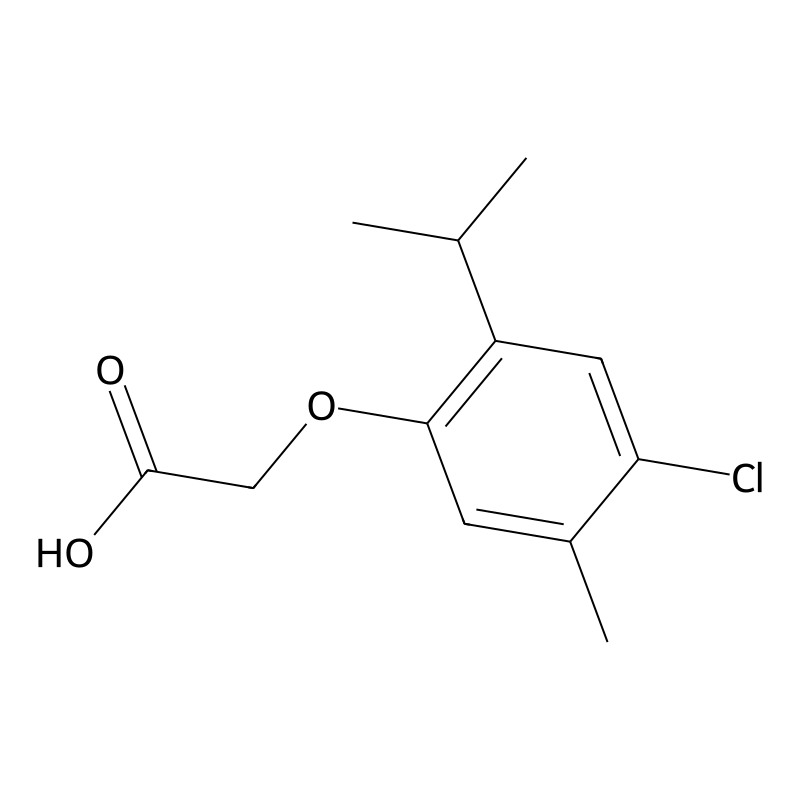(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid is an aromatic compound characterized by the presence of a chloro group, an isopropyl group, and a phenoxyacetic acid moiety. The molecular formula for this compound is C13H15ClO3, and it features a phenolic structure which contributes to its chemical properties and biological activities. The presence of the chloro substituent enhances its reactivity and potential for biological interactions.
- Antimicrobial activity: Studies have shown that thymol exhibits antimicrobial properties against various bacteria and fungi []. Researchers investigating the potential of structurally similar compounds, like (4-chloro-2-isopropyl-5-methylphenoxy)acetic acid, might explore its potential as an antimicrobial agent against various pathogens.
- Adjuvant activity: Thymol has been shown to act as an adjuvant, a substance that enhances the immune response to vaccines []. Research on (4-chloro-2-isopropyl-5-methylphenoxy)acetic acid could explore its potential as an adjuvant in vaccine development.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it susceptible to various nucleophiles.
- Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide to form a corresponding hydrocarbon.
These reactions are facilitated by specific catalysts or conditions that enhance the reactivity of the functional groups involved.
(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid exhibits various biological activities, including:
- Anti-inflammatory Properties: Similar compounds have shown effectiveness in reducing inflammation.
- Antimicrobial Activity: The phenolic structure is known for its potential antimicrobial effects.
- Growth Regulation in Plants: Compounds with similar structures are often used as herbicides or plant growth regulators due to their ability to affect plant hormone pathways.
The biological activity can be predicted using computational methods that analyze structure-activity relationships, allowing researchers to identify potential therapeutic uses or toxic effects early in the research process .
The synthesis of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid can be achieved through several methods:
- Direct Halogenation: Chlorination of 2-isopropyl-5-methylphenol followed by acylation with chloroacetic acid.
- Esterification: Reacting 4-chloro-2-isopropyl-5-methylphenol with acetic anhydride or acetyl chloride.
- Multi-step Synthesis: Starting from simpler aromatic compounds through Friedel-Crafts acylation followed by chlorination.
Each method varies in yield and purity, and the choice depends on available reagents and desired scale of production.
(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid has several applications:
- Agricultural Chemicals: Used as a herbicide or plant growth regulator due to its ability to mimic plant hormones.
- Pharmaceuticals: Investigated for potential anti-inflammatory and antimicrobial agents.
- Chemical Intermediates: Serves as a precursor in the synthesis of other bioactive compounds.
The versatility of this compound makes it valuable in various fields including agriculture and medicinal chemistry.
Interaction studies involving (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding:
- Mechanism of Action: How the compound interacts at the molecular level with target proteins.
- Potential Side Effects: Identifying any off-target interactions that could lead to adverse effects.
Advanced computational tools like quantitative structure–activity relationship models are used to predict these interactions based on structural characteristics .
Several compounds share structural similarities with (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid | Two chlorine atoms on phenol | Widely used herbicide; strong plant growth regulator |
| 4-Chloro-2-methylphenoxyacetic Acid | Methyl group instead of isopropyl | Less bulky; different herbicidal properties |
| 3-(4-Chlorophenoxy)propanoic Acid | Propanoic acid instead of acetic | Different chain length; affects solubility |
These compounds highlight the diversity within this chemical class while emphasizing the unique properties of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid due to its specific substituents.








